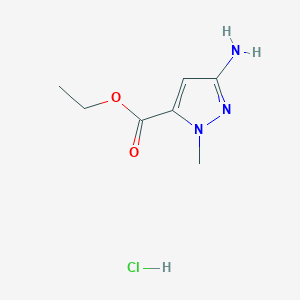
methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is a fluorinated quinoline derivative. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 4 position, and a carboxylate ester group at the 2 position of the quinoline ring. It has a molecular formula of C11H7F2NO3 and a molecular weight of 239.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,8-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. The presence of fluorine atoms enhances its binding affinity and biological activity .
Comparison with Similar Compounds
6,8-Difluoroquinoline: Lacks the hydroxyl and carboxylate ester groups.
4-Hydroxyquinoline-2-carboxylate: Lacks the fluorine atoms.
Methyl 4-hydroxyquinoline-2-carboxylate: Lacks the fluorine atoms at the 6 and 8 positions.
Uniqueness: Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is unique due to the combination of fluorine atoms, hydroxyl group, and carboxylate ester group on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
887589-28-8 |
|---|---|
Molecular Formula |
C11H7F2NO3 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



